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Introduction

MDI-222 is a novel, preclinical positive allosteric modulator (PAM) of the a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As an AMPA receptor PAM, MDI-222
enhances the function of AMPA receptors, which are critical for fast synaptic transmission in the
central nervous system. This mechanism of action has generated significant interest in its
potential therapeutic application for cognitive and mood disorders. The challenge in developing
AMPA receptor PAMs lies in achieving a sufficient cognitive-enhancing effect without inducing
mechanism-related side effects such as convulsions.[1][2]

This technical guide provides a comprehensive overview of the preclinical pharmacology of
MDI-222, summarizing key in vitro and in vivo data. The information presented herein is
intended to provide researchers, scientists, and drug development professionals with a detailed
understanding of the pharmacological profile of this compound. While the preclinical
development of MDI-222 was halted for reasons unrelated to its mechanism of action, the data
serves as a valuable case study for an AMPA receptor PAM with a promising safety profile.

Mechanism of Action

MDI-222 is classified as a Class Il AMPA receptor PAM. It potentiates AMPA receptor function
in the presence of glutamate. In vitro studies have demonstrated that MDI-222 enhances
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function at human (hGluA1-4) and rat (rGluA2) homomeric AMPA receptors, as well as
potentiating hetero-oligomeric AMPA receptors in rat neurons.
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Figure 1: MDI-222 Mechanism of Action.

Quantitative Pharmacology Data

The preclinical pharmacological data for MDI-222 is summarized in the tables below,
presenting its in vitro potency and in vivo efficacy and safety.

In Vitro Potency at AMPA Receptors

MDI-222 demonstrated potentiation of glutamate-induced calcium flux in cell lines expressing
various human and rat AMPA receptor subtypes.
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Receptor Subtype Agonist Parameter Value
hGIluAl Glutamate pEC50 ~4.5
hGIuA2 Glutamate pEC50 5.3
hGIuA3 Glutamate pEC50 ~5.0
hG_luA4 Glutamate pEC50 ~5.4
rGluA2 Glutamate pEC50 5.4
hGIuA2 Glutamate Max Response (%) 302

Table 1: In vitro potency of MDI-222 at homomeric AMPA receptors. Data from Ca2+ flux
assays.

In whole-cell voltage-clamp electrophysiology studies on hGluA2 AMPA receptors, MDI-222
significantly potentiated glutamate-evoked charge transfer.

Potentiation of Glutamate-evoked Charge
Transfer (%)

MDI-222 Concentration

100 nM 121 +7

10 pM 702 + 40

Table 2: Potentiation of glutamate-evoked currents by MDI-222 in hGIuA2 expressing cells.

In Vivo Efficacy and Safety

MDI-222 demonstrated cognitive-enhancing effects in rodent models and a favorable safety
profile.
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Minimum
Assay Species Administration Endpoint Effective Dose
(MED)
Novel Object Reversal of
Recognition Rat p.o. delay-induced 0.3 mg/kg
(Acute) deficit
Novel Object Reversal of
Recognition Rat p.o. delay-induced 0.1 mg/kg
(Sub-chronic) deficit
Passive
] Reversal of
Avoidance ]
) Rat p.o. scopolamine- 10 mg/kg
(Scopolamine- ] o
) o induced deficit
induced deficit)
) Increased
In Vivo
) ] dentate gyrus
Electrophysiolog Rat [AYA ] ] 10 mg/kg
population spike
Y amplitude
Maximal No pro-
Electroshock Seizure convulsant
Rat p.o. o
Threshold Test Threshold activity up to 30
(MEST) mg/kg

Table 3: In vivo preclinical efficacy and safety data for MDI-222.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Ca2+ Flux Assay

e Cell Lines: HEK293 cells stably expressing human GluAl, GluA2, GIuA3, or GluA4, and

CHO-K1 cells expressing rat GIuUA2.
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o Methodology: Cells were plated in 96-well plates and loaded with a calcium-sensitive dye.
MDI-222 was added at various concentrations, followed by the addition of glutamate. The
fluorescence intensity, corresponding to intracellular calcium levels, was measured using a
Fluorescent Imaging Plate Reader (FLIPR).

o Data Analysis: Concentration-response curves were generated to determine pEC50 values
and maximal responses.

Whole-Cell Electrophysiology

o Cell Preparation: hGluA2-expressing cells were plated on poly-D-lysine coated coverslips.

o Recording: Whole-cell currents were recorded using the perforated patch-clamp technique.
Inward currents were evoked by the application of 1 mM glutamate. MDI-222 was bath-
applied at various concentrations.

o Data Analysis: The potentiation of glutamate-evoked charge transfer (area under the curve)
was quantified.

Novel Object Recognition (NOR) in Rats

e Animals: Male Wistar rats.

o Apparatus: An open-field arena. A variety of objects with different shapes, colors, and
textures were used.

e Procedure:
o Habituation: Rats were habituated to the empty arena.

o Training (T1): Rats were placed in the arena containing two identical objects and allowed
to explore for a set period.

o Inter-trial Interval (ITI): A delay was imposed where the rats were returned to their home
cages.

o Testing (T2): Rats were returned to the arena, which now contained one familiar object
from T1 and one novel object. The time spent exploring each object was recorded.
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e Drug Administration: MDI-222 or vehicle was administered orally (p.o.) prior to the T1
session for acute studies, and daily for sub-chronic studies.

o Data Analysis: The discrimination index (D2), calculated as the difference in time spent
exploring the novel and familiar objects divided by the total exploration time, was used to

assess cognitive performance.
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Figure 2: Novel Object Recognition Experimental Workflow.

Passive Avoidance in Scopolamine-Impaired Rats
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e Animals: Male Wistar rats.

o Apparatus: A two-compartment passive avoidance apparatus with a light and a dark
chamber, the latter equipped with an electrified grid floor.

e Procedure:

o Training: Rats were placed in the light compartment. Upon entering the dark compartment,
a mild foot shock was delivered.

o Drug Administration: MDI-222 was administered p.o. prior to training. Scopolamine (1
mg/kg, i.p.) was administered post-training to induce a memory deficit.

o Retention Test: 24 hours after training, rats were placed back in the light compartment,
and the latency to enter the dark compartment was measured.

o Data Analysis: An increase in the step-through latency during the retention test was
indicative of improved memory.

In Vivo Electrophysiology in Anesthetized Rats

¢ Animals: Anesthetized rats.

e Procedure: The amplitude of the electrically-evoked dentate gyrus population spike was
measured.

e Drug Administration: MDI-222 was administered intravenously (i.v.).

o Data Analysis: The change in the population spike amplitude from baseline was measured.

Maximal Electroshock Threshold Test (MEST)

e Animals: Rats.

» Procedure: A corneal application of electrical current was used to induce seizures. The
current required to induce a tonic hindlimb extension in 50% of the animals (CC50) was
determined.
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e Drug Administration: MDI-222 was administered p.o. prior to the test.

o Data Analysis: A significant decrease in the CC50 would indicate a pro-convulsant effect.
MDI-222 did not significantly lower the seizure threshold.

Conclusion

The preclinical data for MDI-222 demonstrate its activity as a positive allosteric modulator of
AMPA receptors. It exhibited cognitive-enhancing properties in rodent models of memory and
learning. Importantly, MDI-222 displayed a significantly improved safety profile compared to
other molecules in its class, with a large therapeutic window between efficacious plasma
concentrations and those associated with convulsive side effects. While its clinical development
was discontinued due to non-mechanism-related issues, the pharmacological profile of MDI-
222 provides a valuable benchmark for the development of future AMPA receptor PAMs with an
optimized efficacy and safety profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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